8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a substituted xanthine core. The molecule features a 4-benzylpiperazine moiety linked via a methyl group at the 8-position of the purine ring, a propyl chain at the 7-position, and methyl groups at the 1- and 3-positions.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYHADGRJMVWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core is then functionalized with a piperazine moiety through a series of reactions, including alkylation and reductive amination. Common reagents used in these reactions include sodium cyanoborohydride and various alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to interact with muscarinic acetylcholine receptors, influencing smooth muscle contractility .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Pharmacological and Physicochemical Properties
- Target Compound vs. Linagliptin: Linagliptin’s 3-aminopiperidinyl and quinazolinylmethyl groups enhance DPP-4 binding affinity and metabolic stability .
- Impact of Halogenation : The bromophenylmethyl analogue (Table 1) exhibits increased molecular weight (463.33 g/mol) and halogen-driven hydrophobicity, which could improve blood-brain barrier penetration compared to the target compound .
- Solubility and Bioavailability: The 4-methoxyphenylpiperazine and phenoxypropyl substituents in the C₂₆H₃₀N₆O₄ derivative (490.6 g/mol) suggest enhanced aqueous solubility via polar functional groups, whereas the target compound’s propyl chain may reduce solubility .
Biological Activity
8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione, identified by its CAS number 851938-80-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies.
The compound has a molecular formula of C27H33N6O2 and a molecular weight of 473.6 g/mol. Its structure includes a purine core modified with a benzylpiperazine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 851938-80-2 |
| Molecular Formula | C27H33N6O2 |
| Molecular Weight | 473.6 g/mol |
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management.
DPP-IV Inhibition
Research indicates that compounds similar to this compound exhibit significant DPP-IV inhibitory activity. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and decrease glucagon levels.
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits DPP-IV activity with an IC50 value indicative of its potency. For instance:
- Study A : The compound showed an IC50 value of 12 µM in DPP-IV inhibition assays.
- Study B : Comparative analysis with known DPP-IV inhibitors revealed that this compound has a similar efficacy profile.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of the compound in managing diabetes:
- Case Study 1 : Mice treated with the compound exhibited a significant reduction in blood glucose levels after oral administration compared to the control group.
Therapeutic Implications
Given its mechanism as a DPP-IV inhibitor, this compound could be developed as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM). The ability to modulate incretin levels presents a promising avenue for enhancing glycemic control in diabetic patients.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, coupling, or alkylation. For example, piperazine derivatives are often introduced through alkylation reactions using brominated intermediates. Optimization involves varying solvents (e.g., DMF or THF), temperatures (40–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of purine core to benzylpiperazine) can improve yields . Purification by column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the final product.
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Answer : Key techniques include:
- 1H/13C NMR : Confirms proton environments and carbon frameworks, particularly distinguishing benzylpiperazine methyl groups (δ 2.5–3.5 ppm) and purine-dione carbonyl signals (δ 160–170 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities.
- HPLC : Assesses purity (>95% is typical for pharmacological studies).
- Melting Point Analysis : Consistency with literature values (e.g., 132–230°C for related purine-diones) .
Q. How can researchers predict the pharmacological activity of this compound based on its structure?
- Answer : Computational tools like molecular docking (AutoDock Vina) and pharmacophore modeling identify potential interactions with targets (e.g., adenosine receptors or phosphodiesterases). Structural analogs with benzylpiperazine moieties often exhibit CNS activity due to blood-brain barrier permeability. In vitro assays (e.g., enzyme inhibition or receptor binding) validate predictions .
Advanced Research Questions
Q. How should contradictory data between in vitro and in vivo efficacy studies be analyzed?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). Address this by:
- Conducting ADME assays (e.g., microsomal stability tests).
- Comparing dose-response curves across models.
- Using isotopic labeling (e.g., ³H or ¹⁴C) to track compound distribution in vivo .
- Re-evaluating in vitro conditions (e.g., serum protein interference) .
Q. What experimental designs are optimal for evaluating target selectivity against related enzymes or receptors?
- Answer : Use panels of related targets (e.g., PDE isoforms or adenosine receptor subtypes). Techniques include:
- Competitive binding assays with radiolabeled ligands (e.g., ³H-CGS 21680 for adenosine A₂A receptors).
- Kinetic studies (IC₅₀/Ki comparisons).
- CRISPR/Cas9 knockout models to isolate specific target contributions .
Q. How can molecular dynamics simulations enhance understanding of this compound’s mechanism of action?
- Answer : Simulations (e.g., GROMACS or AMBER) model ligand-receptor interactions over time (50–100 ns trajectories). Key analyses include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
